molecular formula C84H121ClN18O17 B549211 Ganirelix acetate CAS No. 129311-55-3

Ganirelix acetate

Cat. No.: B549211
CAS No.: 129311-55-3
M. Wt: 1690.4 g/mol
InChI Key: OVBICQMTCPFEBS-SATRDZAXSA-N
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Description

Ganirelix (acetate) is a synthetic decapeptide and a competitive gonadotropin-releasing hormone antagonist. It is primarily used in assisted reproduction to control ovulation by inhibiting premature luteinizing hormone surges. This compound is known for its rapid and reversible suppression of gonadotropin secretion, making it a valuable tool in fertility treatments .

Mechanism of Action

Target of Action

Ganirelix acetate primarily targets the gonadotropin-releasing hormone (GnRH) receptors on the pituitary gonadotroph . These receptors play a crucial role in the regulation of the reproductive system. The primary function of GnRH is to stimulate the synthesis and secretion of two key hormones involved in reproduction: luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Mode of Action

This compound acts as a competitive antagonist to GnRH . It binds to the GnRH receptors on the pituitary gonadotroph, blocking the action of endogenous GnRH . This results in a rapid and reversible suppression of LH and FSH secretion .

Biochemical Pathways

By blocking the GnRH receptors, this compound modulates the hypothalamic-pituitary-gonadal axis . This leads to a decrease in the secretion of LH and FSH from the pituitary gland . The suppression of these hormones prevents the premature surge of LH, thereby controlling ovulation and preventing the release of immature eggs .

Pharmacokinetics

This compound exhibits a high bioavailability of 91.1% . Following administration, it is the major compound present in the plasma (50–70% of total radioactivity in the plasma) up to 4 hours . It is excreted in the urine (17.1–18.4% of the administered dose) up to 24 hours . The elimination half-life of this compound is approximately 16.2 hours .

Result of Action

The primary result of this compound’s action is the prevention of premature ovulation during controlled ovarian hyperstimulation . By suppressing the secretion of LH and FSH, it prevents the premature surge of LH that could lead to the release of immature eggs . This makes it particularly useful in assisted reproduction techniques, such as in vitro fertilization .

Action Environment

Environmental factors can influence the action of this compound. For instance, the use of GnRH antagonists like this compound can be affected by the hormonal profiles that occur across the menstrual cycle . Additionally, the effects of individual sex hormones on physiological systems can also influence the action of this compound . More research is needed to fully understand the impact of environmental factors on the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Ganirelix acetate works by blocking the action of gonadotropin-releasing hormone (GnRH) upon the pituitary, thus rapidly suppressing the production and action of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . It interacts with GnRH receptors on the pituitary gonadotroph .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used in fertility treatment to prevent premature ovulation that could result in the harvesting of eggs that are too immature to be used in procedures such as in vitro fertilization .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively blocking the GnRH receptors on the pituitary gonadotroph and subsequent transduction pathway . This induces a rapid, reversible suppression of gonadotropin secretion . The suppression of pituitary LH secretion by this compound is more pronounced than that of FSH .

Temporal Effects in Laboratory Settings

In the treatment group, there was a significant, reproducible reduction in serum E2 levels . Mean E2 at the start of ganirelix treatment was 4219.8 pg/ml and decreased in 24 h to 2613.7 pg/ml .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is metabolized in the liver to two primary metabolites (1-4 and 1-6 peptide) . About 75% of it is excreted in the feces within 288 hours, and 22% in the urine within 24 hours .

Transport and Distribution

The mean volume of distribution of this compound in healthy females following intravenous administration of a single 250-mcg dose is 43.7 liters . Steady-state serum concentrations are reached after 3 days of treatment .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with GnRH receptors which are typically located on the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganirelix (acetate) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves sequential coupling of amino acids with side chain protection according to the peptide sequence. The Fmoc/tBu synthesis strategy is commonly employed, where amino acids are coupled one by one to an amino resin carrier. After coupling, the Fmoc protecting group is removed, and the N-terminal is acetylated. The side chain protective groups are then removed, and the peptide is purified to obtain Ganirelix (acetate) .

Industrial Production Methods: In industrial settings, the synthesis of Ganirelix (acetate) involves large-scale SPPS with high-performance liquid chromatography (HPLC) purification. The use of water as a reaction solvent and maintaining specific pH values during the process significantly improves product yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ganirelix (acetate) undergoes various chemical reactions, including hydrolysis and derivatization. Acid hydrolysis with hydrochloric acid is used to determine the amino acid composition of the peptide. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reagent is employed for chromatographic separation of amino acids .

Common Reagents and Conditions:

    Hydrolysis: 6 mol L−1 hydrochloric acid solution containing 1% phenol at 100°C for 24 hours.

    Derivatization: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reagent solution.

Major Products: The major products formed from these reactions are individual amino acids, which are then analyzed to determine the peptide’s composition .

Scientific Research Applications

Ganirelix (acetate) has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBICQMTCPFEBS-SATRDZAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H121ClN18O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1690.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129311-55-3
Record name Ganirelix acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANIRELIX ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ganirelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. [] It competitively binds to the GnRH receptors in the anterior pituitary gland. [] This binding prevents the natural GnRH from binding and, consequently, inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of FSH and LH is rapid and reversible, making it useful in controlling ovarian hyperstimulation during assisted reproductive technologies. []

A: While the provided abstracts don't contain specific spectroscopic data, a key structural feature is the incorporation of NG,NG'-dialkylhomoarginine (hArg(R)2) at position 8, specifically hArg(Et)2 in this compound. [] This substitution is crucial for its high potency while maintaining low histamine-releasing activity compared to other GnRH antagonists with Arg in position 6. []

A: Studies show that this compound can rapidly reduce estradiol (E2) levels in women undergoing controlled ovarian hyperstimulation for ART. [] This is particularly beneficial for women at risk of developing ovarian hyperstimulation syndrome (OHSS), as elevated E2 levels are a predisposing factor. []

A: this compound, along with cetrorelix, represents a newer generation of GnRH antagonists used in IVF. [] They offer potential advantages over GnRH agonists, including shorter treatment duration, lower gonadotropin requirements, improved patient convenience, and reduced cost. [] Studies have explored various protocols, including:

  • Comparison with Cetrorelix acetate: Both drugs are considered equally effective for preventing premature LH surges in flexible IVF protocols. []
  • Delayed-start protocol: An original protocol using this compound with medroxyprogesterone acetate and high-dose gonadotropin showed promise in patients with poor ovarian response or poor-quality embryos. [] It significantly improved the number of mature oocytes, fertilization rates, good blastocyst formation, and live birth rates compared to previous cycles. []

A: Studies indicate that this compound does not negatively affect oocyte maturation, fertilization rates, or embryo quality. [] Even in women at risk of OHSS where this compound was used to rapidly decrease E2 levels, oocyte maturation, fertilization, and embryo quality remained comparable to control groups. []

A: Some studies suggest that oral contraceptive pretreatment in women undergoing controlled ovarian stimulation with this compound might lead to low serum LH levels and reduced ovarian response in a subset of patients. [] Further research is needed to fully understand the impact of varying estradiol patterns on this compound's efficacy.

A: While the provided abstracts don't focus on adverse effects, this compound is generally well-tolerated. [] It exhibits a comparable safety profile to other GnRH antagonists like Cetrorelix. []

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